Methyl N-Boc-piperidine-3-carboxylate
Overview
Description
Methyl N-Boc-piperidine-3-carboxylate is a chemical compound with the molecular formula C12H21NO4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl ester group attached to the carboxylate functionality.
Mechanism of Action
Target of Action
Methyl N-Boc-piperidine-3-carboxylate is a complex organic compound used in various biochemical applications It’s often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known to be used as a deprotecting agent for carbonyl compounds and amino compounds in organic synthesis . This suggests that it may interact with its targets by removing protective groups, thereby enabling further biochemical reactions.
Pharmacokinetics
Its physical and chemical properties such as melting point (470 to 510 °C), boiling point (3074±350 °C), and density (1094±006 g/cm3) have been documented . These properties can influence its pharmacokinetic behavior, including its solubility, absorption rate, distribution within the body, metabolic stability, and rate of excretion.
Result of Action
Given its role as a deprotecting agent in organic synthesis , it can be inferred that its action results in the removal of protective groups from target molecules, enabling further biochemical reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy can be affected by factors such as temperature and the presence of oxygen.
Biochemical Analysis
Biochemical Properties
Methyl N-Boc-piperidine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic compounds. The compound is known to interact with enzymes involved in esterification and hydrolysis reactions, where it acts as a substrate or inhibitor, depending on the reaction conditions . These interactions are crucial for the synthesis of peptides and other biologically active molecules.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in cellular responses. Additionally, it has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This interaction can lead to changes in gene expression and protein synthesis, affecting various cellular functions. The compound’s ability to form stable complexes with proteins and enzymes is a key factor in its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in significant biological activity. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is crucial for its function and interaction with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-Boc-piperidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-Boc-piperidine-3-carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl N-Boc-piperidine-3-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield N-Boc-piperidine-3-carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine functionalities.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: N-Boc-piperidine-3-carboxylic acid.
Deprotection: Piperidine-3-carboxylic acid or its derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Methyl N-Boc-piperidine-3-carboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for drug discovery and development.
Medicine: Serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Industry: Utilized in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Methyl N-Boc-piperidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl N-Boc-piperidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
N-Boc-piperidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position instead of the 3-position.
N-Boc-piperidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylate group.
The uniqueness of this compound lies in its specific functional groups, which make it a valuable intermediate for the synthesis of a wide range of compounds .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl piperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYJQMCPEHXOEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635101 | |
Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148763-41-1 | |
Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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